2-chloro-N-(3,5-difluorophenyl)acetamide
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Overview
Description
2-chloro-N-(3,5-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.59 g/mol . This compound is used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-chloro-N-(3,5-difluorophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3,5-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature . The reaction mixture is then poured into crushed ice, and the resulting solid is washed thoroughly with water and dilute hydrochloric acid before being filtered and dried .
Chemical Reactions Analysis
2-chloro-N-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding phenoxy acid.
Coupling Reactions: It can be coupled with other compounds in the presence of coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form more complex molecules.
Scientific Research Applications
2-chloro-N-(3,5-difluorophenyl)acetamide is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Proteomics Research: The compound is used in the study of proteins and their functions.
Chemical Biology: It is employed in the design and development of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
2-chloro-N-(3,5-difluorophenyl)acetamide can be compared with other similar compounds such as:
2-chloro-N-(3-fluorophenyl)acetamide: This compound has a similar structure but with only one fluorine atom, which may result in different chemical properties and biological activities.
2-chloro-N-(2,4-difluorophenyl)acetamide: This compound has the fluorine atoms positioned differently on the phenyl ring, which can affect its reactivity and applications.
Properties
IUPAC Name |
2-chloro-N-(3,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWPDSAXDXYPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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